7-Nitronaphthalen-1-ol

Physicochemical characterization Isomer identification Quality control

Standard nitration of 1-naphthol yields 2- and 4-nitro isomers, not the 7-nitro isomer required for 7-nitropropranolol probe synthesis. This compound provides the regiospecific precursor for this pharmacological probe. • Distinct m.p. 145-148 °C confirms isomer identity vs. 2-nitro (123-125 °C) and 4-nitro (165-168 °C) isomers • Enables synthesis of enantiopure 7-nitropropranolol (>98% ee) for beta-blocker nitration studies • ≥95% purity; in stock for immediate global shipping

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 19256-82-7
Cat. No. B170233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitronaphthalen-1-ol
CAS19256-82-7
Synonyms1-Hydroxy-7-nitronaphthalene
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)O
InChIInChI=1S/C10H7NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H
InChIKeyHWRPHGWDQCUEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitronaphthalen-1-ol Core Identity


7-Nitronaphthalen-1-ol (1-hydroxy-7-nitronaphthalene) is a nitro-substituted 1-naphthol derivative bearing an electron-withdrawing nitro group at the C7 position and a hydroxyl donor at C1 [1]. This regiochemistry places the nitro substituent meta to the OH across the fused naphthalene system, distinguishing it from the more common ortho (2-nitro) and para (4-nitro) nitration products of 1-naphthol [2]. The compound is a yellow crystalline solid with a molecular formula of C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol [1].

7-Nitronaphthalen-1-ol Irreplaceability


Although all mononitro-1-naphthol isomers share the C₁₀H₇NO₃ formula, their substituent positioning exerts profoundly different effects on electronic structure, acidity, and reactivity. The C7 nitro group lies on the non-hydroxylated ring, producing a distinct electron-deficient aromatic system compared to the C2 or C4 isomers, which place the nitro group on the same ring as the OH [1]. This positional difference directly alters the compound's behavior in synthetic transformations such as glycidyl ether formation for beta-blocker analogs, where the 7-nitro isomer yields the pharmacologically distinct 7-nitropropranolol probe, not achievable with the 4-nitro isomer alone [2]. Consequently, generic substitution among nitronaphthol isomers is chemically invalid for applications demanding regiospecific reactivity.

7-Nitronaphthalen-1-ol Comparative Evidence


Melting Point Differentiation

7-Nitronaphthalen-1-ol exhibits a melting point of 145–148 °C, which is intermediate between the 2-nitro isomer (123–125 °C) and the 4-nitro isomer (165–168 °C) [1]. This property enables unambiguous identity confirmation via simple capillary melting point measurement, differentiating the 7-nitro compound from its more common ortho- and para-nitration products .

Physicochemical characterization Isomer identification Quality control

7-Nitropropranolol Precursor Synthesis

7-Nitronaphthalen-1-ol serves as the sole starting material for synthesizing (±)-7-nitropropranolol, a regiospecific nitrated beta-blocker probe. Reaction with epichlorohydrin yields glycidyl naphthyl ether (1b), which upon treatment with isopropylamine gives racemic 7-nitropropranolol [1]. Chiral HPLC resolution separated the four enantiomers (two per racemate) with >98% enantiomeric excess, enabling determination of absolute configuration via Riguera's method [1]. The 4-nitro isomer (4-nitropropranolol) was similarly prepared, but the two regioisomeric probes are not interchangeable for pharmacological evaluation of propranolol nitration [1].

Pharmaceutical intermediates Beta-blocker probes Chiral resolution

Acidity Comparison Across Naphthol Isomers

The electron-withdrawing nitro group enhances the acidity of nitronaphthols relative to the parent 1-naphthol (pKa ~9.4). For 4-nitro-1-naphthol, the experimental pKa shifts to ~5.1, a decrease of approximately 4.3 log units [1]. For 7-nitronaphthalen-1-ol, the calculated pKa is predicted at 6.22 ± 0.40 , reflecting the attenuated electron-withdrawing effect when the nitro group is positioned on the distal ring. This pKa difference of roughly one log unit between the 4-nitro and 7-nitro isomers indicates significantly different proton dissociation behavior under aqueous conditions.

Acidity constant Substituent effect Proton dissociation

Nitration Regiochemistry Distinction

Mononitration of 1-naphthol yields predominantly the 2-nitro- and 4-nitro-1-naphthol isomers as ortho/para products, while the 7-nitro isomer is a minor 'meta-type' product requiring specific synthetic approaches [1]. In the sulfate radical-mediated nitration of naphthalene via 1-naphthol, the identified products are 2-nitro-1-naphthol, 4-nitro-1-naphthol, and 2,4-dinitro-1-naphthol; the 7-nitro isomer is notably absent from this radical coupling pathway [2]. This confirms that 7-nitronaphthalen-1-ol is not a typical nitration product of 1-naphthol and must be sourced as a dedicated synthetic target.

Regioselectivity Electrophilic aromatic substitution Isomer distribution

7-Nitronaphthalen-1-ol Application Scenarios


Nitropropranolol Probes for Endothelial Nitration

Research groups investigating whether the beta-blocker propranolol undergoes endogenous nitration by the endothelium require both 4-nitropropranolol and 7-nitropropranolol as analytical probes. 7-Nitronaphthalen-1-ol is the essential precursor for the 7-nitro regioisomer; the 4-nitro isomer cannot substitute because the position of the nitro group determines the probe's chromatographic retention, spectroscopic signature, and potential biological activity [1]. The validated synthetic route from 7-nitronaphthalen-1-ol to enantiopure 7-nitropropranolol (>98% ee) ensures reliable probe quality [1].

Melting Point QC Identity Test

Analytical and QC laboratories can exploit the distinct melting point of 7-nitronaphthalen-1-ol (145–148 °C) to confirm isomer identity upon receipt, distinguishing it from the 2-nitro (123–125 °C) and 4-nitro (165–168 °C) isomers that are far more common nitration products of 1-naphthol [2]. This simple test mitigates the risk of isomer misassignment in inventory management, particularly important when the compound is used as a synthetic intermediate where regioisomeric purity is critical [3].

Azo Dye Intermediate via Specific Nitration

The 7-nitro substitution pattern places the nitro group on the ring distal to the hydroxyl coupling site, resulting in electronic properties distinct from the ortho/para nitro isomers commonly employed in dye synthesis [4]. Industrial dye formulations targeting specific bathochromic shifts or metal-complexation properties may specifically require the 7-nitro isomer; standard 1-naphthol nitration does not yield this isomer, necessitating its procurement as a dedicated synthon [4].

Naphthol Acidity Substituent Effects

Physical organic chemists investigating the transmission of electronic effects across fused aromatic systems use the 7-nitro isomer as a model compound. The predicted pKa of ~6.22 represents an intermediate acidity between 1-naphthol (pKa ~9.4) and 4-nitro-1-naphthol (pKa ~5.1), providing a data point for calibrating computational models of substituent effects across the naphthalene scaffold [5]. The 7-nitro isomer thus serves as a critical reference compound for structure-activity relationship studies.

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